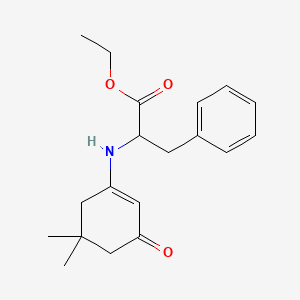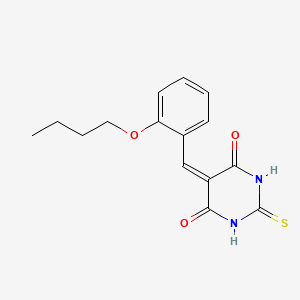![molecular formula C10H9Cl4NO3S B4893266 N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer and other diseases. It was first identified as a potential p53 stabilizing agent in a high-throughput screening assay, and subsequent studies have shown that it can induce apoptosis and inhibit tumor growth in various cancer cell lines.
Mecanismo De Acción
N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide has been shown to stabilize the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis. Mutations in the p53 gene are common in many types of cancer, and the stabilization of p53 by N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide can restore its tumor suppressor function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide. One area of focus could be the development of more potent and selective analogs of the compound. Another area of focus could be the identification of biomarkers that could predict which patients are most likely to benefit from treatment with N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide. Additionally, further studies are needed to determine the optimal dosing and administration schedule for the compound in clinical trials.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide involves several steps, including the reaction of 3-chloro-2-oxopropyl trifluoromethanesulfonate with sodium benzenesulfinate, followed by reaction with trichloromethyl lithium and subsequent hydrolysis. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl4NO3S/c11-6-8(16)9(10(12,13)14)15-19(17,18)7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGQHVHOCPXHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)CCl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1,1,4-tetrachloro-3-oxobutan-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)
![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
methanone](/img/structure/B4893244.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)